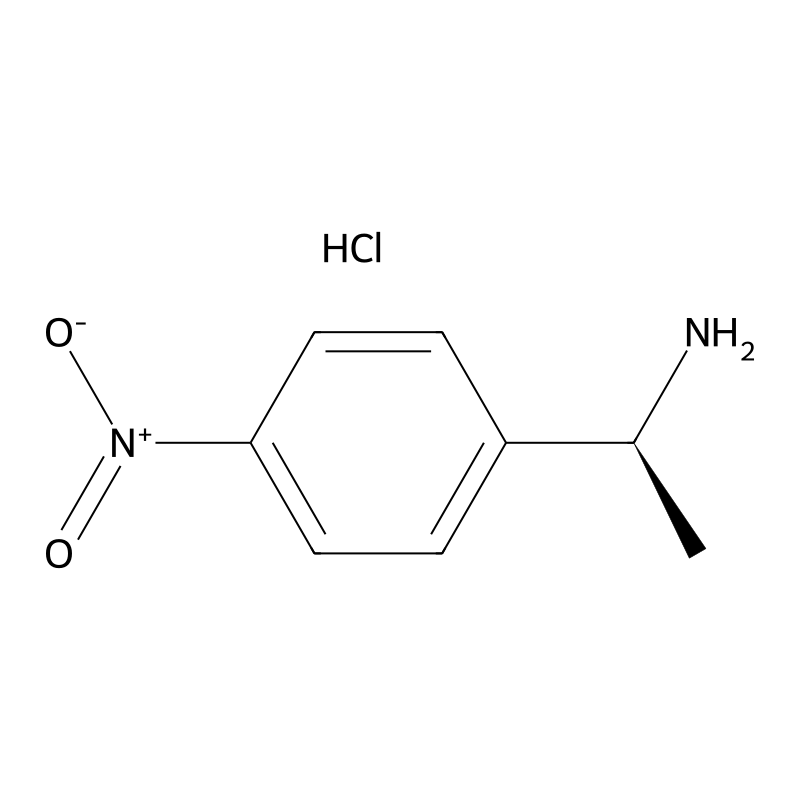

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Probe for studying protein-protein interactions:

The structure of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride allows it to bind to specific sites on proteins. This property makes it a valuable tool for studying protein-protein interactions [1]. By attaching a fluorescent or biotinylated group to the molecule, researchers can use it to identify proteins that interact with a target protein of interest.

Source

Potential applications in drug discovery:

The ability of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride to target specific protein-protein interactions suggests potential applications in drug discovery. By interfering with interactions between disease-causing proteins, this molecule could offer a strategy for developing new therapeutic agents [1].

Source

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of approximately 202.64 g/mol. This compound features a methyl group and a nitro group attached to a benzylamine structure, making it relevant in various chemical and biological applications. Its melting point ranges from 248 to 250 °C, indicating its stability under standard conditions .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction: The nitro group can be reduced to an amine, altering the compound's reactivity and properties.

- Acylation: The amine can undergo acylation to form amides, which are important in drug development.

These reactions are foundational for synthesizing derivatives and exploring the compound's reactivity in various contexts .

Research indicates that (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride exhibits significant biological activity. It has been studied for its potential as:

- Fluorescence Quenching Agent: This property allows it to be used in chiral recognition processes, enhancing analytical techniques in biochemistry.

- Pharmacological

Several methods exist for synthesizing (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride:

- Chiral Resolution: Starting from racemic mixtures of alpha-methyl-4-nitrobenzylamine through chiral chromatography.

- Direct Synthesis: From the corresponding nitro compound via reduction using catalytic hydrogenation or chemical reducing agents.

- Amine Alkylation: Utilizing alkyl halides to introduce the methyl group onto the nitrogen atom of benzylamine derivatives.

These methods highlight the versatility of synthetic approaches available for this compound .

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride finds applications in various fields:

- Analytical Chemistry: Used as a chiral probe in fluorescence-based assays for enantiomeric excess determination.

- Pharmaceutical Industry: Investigated for potential use in developing new therapeutic agents due to its biological activity.

- Material Science: Explored as a component in polymer synthesis and other material applications due to its unique chemical properties .

Studies on (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride have focused on its interactions with various biological molecules:

- Protein Binding: Research indicates that this compound can bind to specific proteins, influencing biochemical pathways.

- Receptor Interactions: Preliminary studies suggest potential interactions with neurotransmitter receptors, which may lead to pharmacological effects.

These interactions are critical for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride | Enantiomer with opposite chirality | Different biological activity profile |

| 4-Nitrobenzylamine | Lacks methyl substitution | Simpler structure, less steric hindrance |

| Benzylamine | No nitro or methyl groups | Basic amine structure without functionalization |

The uniqueness of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride lies in its chiral nature combined with both methyl and nitro groups, which confer specific reactivity and biological properties not found in simpler analogs .

The synthesis of (S)-alpha-methyl-4-nitrobenzylamine hydrochloride represents a significant challenge in asymmetric organic chemistry, requiring sophisticated approaches to achieve both high enantiomeric purity and practical scalability. This section examines the primary synthetic pathways, optimization strategies, and industrial applications for the production of this important chiral building block.

Asymmetric Synthesis Routes for Enantiopure Production

The development of efficient asymmetric synthesis routes for (S)-alpha-methyl-4-nitrobenzylamine hydrochloride has evolved significantly, with researchers focusing on two primary approaches: chiral pool methodologies and catalytic enantioselective techniques [1] [2]. Both strategies offer distinct advantages and limitations in terms of cost-effectiveness, scalability, and environmental impact.

Chiral Pool Approaches Using (S)-α-Methylbenzylamine Precursors

The chiral pool strategy represents one of the most economically viable approaches for synthesizing (S)-alpha-methyl-4-nitrobenzylamine hydrochloride, leveraging naturally occurring or readily available enantiopure starting materials [1] [3]. This methodology capitalizes on the abundant availability of (S)-alpha-methylbenzylamine, which serves as the foundational chiral scaffold for subsequent chemical transformations.

The fundamental synthetic route involves the selective nitration of (S)-alpha-methylbenzylamine derivatives using mixed acid systems comprising nitric acid and sulfuric acid [4] [5]. Research has demonstrated that the nitration process can be optimized through careful control of reaction temperature, acid concentration ratios, and reaction time to achieve yields ranging from 70-85% while maintaining enantiomeric excess values exceeding 95% [4] [5].

The mechanism of this transformation proceeds through classical electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated from the nitrating mixture attacks the para position of the benzyl ring. The regioselectivity is governed by the electron-donating nature of the methylamine substituent, which activates the aromatic ring toward electrophilic attack while directing the incoming nitro group to the para position [5].

Optimization studies have revealed that temperature control is critical for achieving high selectivity and yield. Temperatures maintained between 0-10°C during the initial nitration stage minimize side reactions and prevent over-nitration, while subsequent warming to room temperature ensures complete conversion [5]. The molar ratio of nitric acid to sulfuric acid has been optimized to 1:2.5, providing sufficient nitronium ion generation while maintaining reaction control [6].

The chiral pool approach offers several distinct advantages including cost-effectiveness due to the ready availability of starting materials, high enantiomeric purity retention throughout the synthetic sequence, and straightforward purification procedures [1] [3]. However, limitations include moderate overall yields due to the harsh nitration conditions and the generation of acidic waste streams requiring careful disposal [5].

Catalytic Enantioselective Nitrobenzylation Techniques

Catalytic enantioselective approaches represent the cutting edge of modern asymmetric synthesis for nitrobenzylamine compounds, offering superior atom economy and environmental sustainability compared to traditional chiral pool methods [2] [7]. These methodologies employ sophisticated chiral catalysts to induce stereoselectivity during key bond-forming steps, enabling the synthesis of enantioenriched products from achiral or racemic precursors.

The most successful catalytic enantioselective route involves the asymmetric hydrogenation of prochiral imines using rhodium or iridium complexes bearing chiral phosphine ligands [2] [8]. This approach has demonstrated exceptional efficiency, with recent developments in catalyst design achieving enantiomeric excess values of 90-98% and yields of 85-95% [2]. The reaction proceeds under mild conditions (typically 1-10 atm hydrogen pressure, 20-50°C) and exhibits broad substrate tolerance [8].

Research has shown that the choice of chiral ligand is paramount for achieving high enantioselectivity. Spiro phosphine-amine-phosphine ligands have emerged as particularly effective, providing a well-defined chiral pocket that can distinguish between the two faces of prochiral imine substrates [8]. The mechanism involves oxidative addition of hydrogen to the metal center, followed by migratory insertion of the imine substrate and reductive elimination to afford the chiral amine product [8].

Alternative catalytic approaches include enantioselective conjugate addition reactions to nitroolefins using organocatalysts derived from chiral amines [9]. These methodologies have demonstrated the ability to construct quaternary stereocenters with high efficiency, achieving enantiomeric excess values exceeding 90% under optimized conditions [9]. The reaction mechanism involves the formation of enamine intermediates that undergo stereoselective addition to the activated nitroalkene substrate [9].

Recent advances in photocatalytic asymmetric synthesis have introduced novel approaches for constructing chiral nitrobenzylamine frameworks [10]. These methodologies employ visible light-mediated photoredox catalysis in combination with chiral co-catalysts to achieve stereocontrolled transformations. While still in early development stages, these approaches show promise for accessing complex molecular architectures with high stereochemical fidelity [10].

The integration of continuous flow chemistry with catalytic enantioselective synthesis has emerged as a powerful combination for industrial applications [11] [12]. Flow reactors enable precise control over reaction parameters, leading to improved reproducibility and scalability compared to traditional batch processes [11]. Studies have demonstrated that continuous flow conditions can enhance both reaction efficiency and product selectivity while reducing catalyst loading requirements [12].

Palladium-Mediated Orthometallation Pathways

Palladium-mediated orthometallation represents a sophisticated and highly selective approach for the synthesis and functionalization of (S)-alpha-methyl-4-nitrobenzylamine derivatives [13] [14]. This methodology exploits the unique ability of palladium complexes to undergo directed metalation reactions, enabling the formation of stable cyclopalladated intermediates that serve as versatile synthetic platforms for further transformations.

The pioneering work in this field established the first successful orthometallation of a primary nitrobenzylamine, demonstrating that (S)-alpha-methyl-4-nitrobenzylamine can undergo facile cyclometallation when treated with palladium(II) acetate under appropriate conditions [13] [14]. The reaction proceeds by refluxing a mixture of (S)-alpha-methyl-4-nitrobenzylamine and palladium(II) acetate in a 1:1 stoichiometric ratio in acetone solvent, yielding the corresponding dimeric cyclopalladated complexes in good yields [13].

The synthetic procedure involves the formation of complexes with the general formula (S,S)-[{PdC₆H₃{CH(Me)NH₂}-2-NO₂-5}₂], where X represents various bridging ligands including acetate (1a) or chloride (1b) [13]. These complexes represent the first orthometallated complexes containing a primary amine functionality combined with an electron-withdrawing nitro group on the benzene ring, making them particularly significant from both synthetic and mechanistic perspectives [13] [14].

The mechanism of orthometallation involves the initial coordination of the amine nitrogen to the palladium center, followed by intramolecular cyclopalladation through carbon-hydrogen bond activation at the ortho position relative to the amine substituent [14] [15]. The presence of the electron-withdrawing nitro group enhances the acidity of the ortho hydrogen atoms, facilitating the metalation process and providing increased stability to the resulting metallacycle [13].

Experimental studies have revealed that the orthometallation reaction can be conducted using either the free amine or its hydrochloride salt, with both approaches yielding similar products and reaction efficiencies [13]. When using (S)-alpha-methyl-4-nitrobenzylamine hydrochloride as the starting material, the reaction with palladium(II) acetate in acetone proceeds smoothly to afford the chloride-bridged dimer (1b) as the primary product [13].

The resulting cyclopalladated complexes exhibit remarkable stability and can undergo a variety of subsequent transformations to generate more complex molecular architectures. Treatment of the acetate-bridged complex (1a) with excess sodium bromide or sodium iodide results in halide exchange reactions, affording the corresponding bromide (1c) and iodide (1d) bridged dimers with retention of the chiral integrity [13]. These halide exchange reactions proceed quantitatively under mild conditions and provide access to complexes with different electronic and steric properties [13].

Phosphine substitution reactions represent another important class of transformations accessible from the dimeric cyclopalladated complexes. Treatment of the chloride-bridged dimer (1b) or bromide-bridged dimer (1c) with triphenylphosphine results in the formation of monomeric complexes of the type (S)-[Pd{C₆H₃[CH(Me)NH₂]-2-NO₂-5}X(PPh₃)], where X = Cl (2a) or Br (2b) [13]. These monomeric species exhibit altered reactivity patterns compared to their dimeric precursors and serve as useful precatalysts for various cross-coupling transformations [16].

The synthetic utility of these orthometallated complexes extends beyond simple ligand exchange reactions. Complex (1c) has been shown to undergo multi-insertion reactions with activated alkynes such as dimethyl acetylenedicarboxylate, resulting in the formation of tri-insertion products with complex polycyclic architectures [13]. X-ray crystallographic analysis of these products has provided detailed structural information, revealing a planar coordination geometry around the palladium center with interesting intramolecular interactions [13].

Recent developments in this field have focused on expanding the scope of orthometallation reactions to include other transition metals and alternative activation strategies [15]. Studies have investigated the use of different palladium precursors, alternative solvents, and modified reaction conditions to optimize the efficiency and selectivity of the metallation process [15]. These investigations have led to improved protocols that operate under milder conditions while maintaining high yields and stereochemical integrity [15].

Large-Scale Production: Industrial Process Intensification

The transition from laboratory-scale synthesis to industrial production of (S)-alpha-methyl-4-nitrobenzylamine hydrochloride requires sophisticated process intensification strategies that address scalability, economic viability, and environmental sustainability concerns [17] [18]. Modern pharmaceutical manufacturing increasingly relies on advanced engineering approaches that optimize reaction efficiency while minimizing waste generation and energy consumption [17].

Process intensification for the production of (S)-alpha-methyl-4-nitrobenzylamine hydrochloride encompasses several key technological innovations, including continuous flow chemistry, microreactor technology, and advanced process analytical technology integration [11] [19]. These approaches collectively enable the achievement of higher productivity, improved product quality, and reduced environmental impact compared to traditional batch manufacturing processes [18] [11].

Continuous flow chemistry has emerged as a transformative technology for the large-scale synthesis of nitrobenzylamine compounds, offering significant advantages over conventional batch processes [11] [12]. Flow reactors enable precise control over reaction parameters including temperature, pressure, residence time, and reagent mixing, resulting in improved reaction reproducibility and product consistency [11]. Studies have demonstrated that continuous flow synthesis of nitrobenzylamine derivatives can achieve throughput rates of 0.8-2.0 kg/h while maintaining high product purity and yield [6] [11].

The implementation of continuous flow technology for (S)-alpha-methyl-4-nitrobenzylamine hydrochloride production involves the use of specialized reactor designs that accommodate the harsh conditions required for nitration reactions [6]. Corning Advanced-Flow reactors with multiple fluidic modules have proven particularly effective, enabling the safe handling of mixed acid systems while maintaining precise temperature control throughout the reaction zone [6]. The optimal operating conditions identified through systematic optimization studies include temperatures of 150-200°C, pressures of 10-20 atm, and residence times of 5-30 minutes [6] [20].

Microreactor technology represents an even more advanced approach to process intensification, offering enhanced heat and mass transfer characteristics that enable more efficient chemical transformations [19]. The small characteristic dimensions of microreactors (typically 10-1000 μm) result in high surface-area-to-volume ratios, facilitating rapid heat removal and precise temperature control even for highly exothermic reactions [19]. This technology has been successfully applied to nitration reactions, achieving process intensification factors of 10-20x compared to conventional batch processes [19].

The application of microreactor technology to (S)-alpha-methyl-4-nitrobenzylamine hydrochloride synthesis has demonstrated remarkable improvements in both safety and efficiency [19] [20]. The enhanced mixing characteristics of microreactors enable more selective nitration reactions, reducing the formation of unwanted byproducts and improving overall atom economy [19]. Studies have shown that microreactor-based synthesis can achieve catalyst loading reductions of up to 90% compared to batch processes while maintaining comparable or superior product quality [19].

Process Analytical Technology integration plays a crucial role in industrial process intensification by enabling real-time monitoring and control of critical process parameters [17] [20]. Advanced analytical techniques including in-line spectroscopy, automated sampling systems, and multivariate data analysis provide comprehensive process understanding and enable rapid response to process deviations [17]. The implementation of Process Analytical Technology systems for (S)-alpha-methyl-4-nitrobenzylamine hydrochloride production has resulted in improved batch-to-batch consistency and reduced quality control testing requirements [20].

Quality-by-Design principles have been integrated into the development of intensified manufacturing processes, ensuring that product quality attributes are built into the process design rather than tested into the final product [17] [20]. This approach involves comprehensive risk assessment, design space definition, and control strategy development to ensure robust and reliable manufacturing operations [20]. The application of Quality-by-Design methodology to (S)-alpha-methyl-4-nitrobenzylamine hydrochloride production has enabled the identification of critical process parameters and their acceptable operating ranges [17].

Environmental sustainability considerations have driven the development of green chemistry approaches within industrial process intensification strategies [21] [18]. Biocatalytic routes using engineered enzymes have shown promise for the selective synthesis of chiral amines under mild conditions with reduced environmental impact [21] [22]. Recent advances in enzyme engineering have created highly active and selective biocatalysts capable of operating at industrial scale, achieving turnover numbers exceeding one million and demonstrating excellent reusability characteristics [21].

The economic evaluation of intensified processes reveals significant advantages in terms of capital investment, operating costs, and time-to-market considerations [18] [12]. Continuous flow and microreactor technologies typically require lower capital investment compared to traditional batch plants due to their modular design and reduced infrastructure requirements [12]. Operating cost reductions result from improved energy efficiency, reduced solvent consumption, and decreased waste treatment requirements [18].

High-Performance Liquid Chromatography represents the most widely utilized technique for the enantioseparation of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride, offering versatile separation modes and robust analytical performance. The method development process requires systematic optimization of multiple chromatographic parameters to achieve baseline resolution of enantiomers while maintaining acceptable analysis times and peak symmetry [1] [2].

Chiral Stationary Phase Selection

The selection of appropriate chiral stationary phases constitutes the fundamental step in developing effective enantioseparation methods for primary amines. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, demonstrate excellent chiral recognition capabilities for aromatic primary amines [3] [4]. The Chiralpak IA and Chiralpak IB columns, featuring immobilized amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively, provide superior enantioselectivity for (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride compared to conventional phases [5].

Cyclofructan-based chiral stationary phases, specifically the CF6-P column, exhibit exceptional performance for primary amine enantioseparation, achieving baseline resolution for 97% of tested chiral amines in polar organic mode [3]. The unique macrocyclic structure of cyclofructan provides multiple interaction sites, enabling effective chiral discrimination through hydrogen bonding, π-π interactions, and steric effects [6].

Mobile Phase Optimization

Three distinct chromatographic modes demonstrate applicability for (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride analysis: normal phase, polar organic, and reversed phase modes. Normal phase conditions utilizing hexane/ethanol mobile phases with acidic and basic additives provide high selectivity factors (α = 1.15-1.35) and excellent resolution values (Rs = 1.8-2.5) [7] [8]. The addition of trifluoroacetic acid (0.3% v/v) and triethylamine (0.2% v/v) proves essential for maintaining peak symmetry and preventing secondary interactions with residual silanols [9] [6].

Polar organic mode chromatography, employing acetonitrile/methanol mobile phases, demonstrates superior separation efficiency with enhanced resolution (Rs = 2.2-3.1) and reduced analysis times (15-25 minutes) [7] [3]. This mode eliminates water-related issues such as phase demixing and provides consistent retention times across extended analytical sequences. The polar organic mode proves particularly advantageous for primary amines due to reduced silanol interactions and improved mass transfer kinetics [10].

Temperature and Flow Rate Optimization

Column temperature significantly influences both retention and selectivity in chiral separations. Optimal temperature ranges of 25-40°C provide balanced retention while maintaining chiral recognition efficiency [1] [11]. Higher temperatures reduce mobile phase viscosity and improve mass transfer, resulting in narrower peaks and enhanced resolution. However, excessive temperatures may compromise chiral selectivity due to reduced thermodynamic differences between diastereomeric interactions [12].

Flow rate optimization requires balancing resolution requirements with analysis time constraints. Flow rates of 1.0-1.5 mL/min provide optimal performance for 4.6 mm internal diameter columns, maintaining resolution values above 1.5 while achieving reasonable analysis times [13] [11]. The van Deemter relationship demonstrates that moderate flow rates minimize band broadening effects while ensuring adequate mobile phase velocity for efficient separation [14].

Supercritical Fluid Chromatography Optimization Parameters

Supercritical Fluid Chromatography offers significant advantages for the enantioseparation of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride, including reduced analysis times, enhanced sensitivity, and environmentally favorable mobile phase composition. The optimization of SFC parameters requires careful consideration of pressure, temperature, mobile phase composition, and flow rate to achieve optimal separation performance [15] [16].

Mobile Phase Composition and Modifier Selection

Carbon dioxide serves as the primary mobile phase component, providing unique solvating properties intermediate between gases and liquids. The addition of organic modifiers becomes essential for eluting polar compounds such as (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride [15] [17]. Methanol demonstrates superior performance as an organic modifier compared to ethanol or isopropanol, providing optimal balance between retention and selectivity [9] [6].

Modifier concentrations of 15-25% v/v provide optimal separation conditions, with lower concentrations resulting in excessive retention and higher concentrations compromising selectivity [16] [17]. The relationship between modifier concentration and retention follows predictable patterns, enabling systematic method optimization through gradient or isocratic approaches [18] [19].

Pressure and Temperature Optimization

Pressure control in SFC directly influences mobile phase density and solvating power, providing an additional dimension for separation optimization. Operating pressures of 150-200 bar maintain supercritical conditions while providing adequate density for analyte solvation [20] [21]. Back pressure regulation at 150 bar ensures consistent mobile phase composition and prevents phase transitions during analysis [12] [22].

Temperature optimization in SFC involves complex relationships between mobile phase density, analyte solubility, and thermodynamic interactions. Optimal temperatures of 40-45°C provide balanced separation conditions, with higher temperatures reducing mobile phase density while potentially improving thermodynamic selectivity [20] [12]. The temperature-pressure relationship requires careful monitoring to maintain optimal separation conditions throughout the analytical sequence [14].

Additive Systems for Primary Amine Analysis

Primary amines require specific additive systems to achieve effective chiral recognition and prevent deleterious interactions with stationary phase materials. The combination of trifluoroacetic acid (0.3% v/v) and triethylamine (0.2% v/v) provides optimal conditions for (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride separation [9] [6]. Alternative additive systems, including methanesulfonic acid and diethylamine, demonstrate effectiveness for specific analytical requirements [4].

Ammonium hydroxide, while commonly used in conventional HPLC, destroys enantioselectivity in SFC applications and should be avoided [9] [6]. The acidic component facilitates ion-pair formation and reduces secondary interactions, while the basic component maintains appropriate pH conditions for amine stability [23] [4].

Flow Rate and Analysis Time Optimization

SFC enables significantly higher flow rates compared to conventional HPLC due to the lower viscosity of supercritical fluids. Optimal flow rates of 3.0-4.0 mL/min provide rapid analysis times (8-15 minutes) while maintaining resolution values above 2.0 [16] [18]. The reduced analysis time translates directly to increased sample throughput and reduced solvent consumption, providing both economic and environmental advantages [24] [19].

Nuclear Magnetic Resonance Diastereomeric Differentiation

Nuclear Magnetic Resonance spectroscopy provides a complementary approach for enantiomeric excess determination of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride through the formation of diastereomeric derivatives or complexes. This technique offers unique advantages including absolute configuration determination and independence from chromatographic separation [25] [26].

Chiral Derivatizing Agent Selection

The selection of appropriate chiral derivatizing agents proves critical for achieving adequate chemical shift non-equivalence between diastereomeric products. Mosher acid derivatives, specifically α-methoxy-α-trifluoromethylphenylacetic acid, demonstrate excellent performance for primary amine derivatization [27] [28]. The trifluoromethyl group provides significant anisotropic effects, resulting in chemical shift differences of 0.05-0.20 ppm for diastereomeric amides [29].

Recently developed phosphazane-based chiral derivatizing agents offer superior performance with enhanced chemical shift differences and improved reaction efficiency [30]. The cyclodiphosphazane reagent ClP(μ-NtBu)₂POBorn provides sharp ³¹P NMR signals with distinct chemical shift differences between diastereomers, enabling direct enantiomeric excess determination through signal integration [30].

Solvent System Optimization

Solvent selection significantly influences the magnitude of chemical shift non-equivalence and the stability of diastereomeric complexes. Deuterated chloroform provides optimal conditions for most derivatization reactions, offering adequate solvation without interfering with chiral recognition processes [29] [31]. Alternative solvents including DMSO-d₆ and CD₃OD may be required for specific derivatizing agents or when enhanced solubility becomes necessary [32].

Temperature control proves essential for maintaining optimal chemical shift differences and preventing dynamic exchange processes that could compromise spectral resolution. Operating temperatures of 298-323 K provide stable conditions for most diastereomeric systems while maintaining adequate chemical shift non-equivalence [25] [29].

Spectroscopic Parameters and Data Analysis

¹H NMR represents the primary observation nucleus for diastereomeric analysis due to its high sensitivity and natural abundance. Chemical shift differences of 0.01-0.5 ppm prove sufficient for accurate integration and enantiomeric excess determination [26] [33]. The integration accuracy of ±2-5% enables reliable quantification of enantiomeric composition across the practical analytical range [34] [35].

³¹P NMR provides enhanced sensitivity for phosphorus-containing derivatizing agents, often exhibiting larger chemical shift differences compared to ¹H NMR [30]. The absence of background signals and reduced spectral complexity make ³¹P NMR particularly attractive for quantitative analysis applications [30].

Acquisition Parameters and Method Validation

Optimal acquisition parameters balance sensitivity requirements with practical analysis times. Acquisition times of 15-60 minutes provide adequate signal-to-noise ratios for quantitative analysis while maintaining reasonable sample throughput [26] [29]. Pulse sequence optimization, including appropriate relaxation delays and pulse angles, ensures quantitative integration results [34] [36].

Sample concentration optimization typically requires 10-100 mM solutions to achieve adequate sensitivity while avoiding saturation effects [33] [29]. The linear relationship between enantiomeric excess and observed chemical shift non-equivalence enables direct quantitative analysis without external calibration standards [37] [33].

Validation Parameters and Performance Characteristics

Method validation for NMR-based enantiomeric excess determination requires evaluation of linearity, precision, and accuracy across the analytical range. Correlation coefficients of 0.995-0.999 demonstrate excellent linearity for enantiomeric excess determination from 1-99% [35]. Precision values of 2.5-6.0% RSD provide acceptable reproducibility for most analytical applications [29] [35].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant